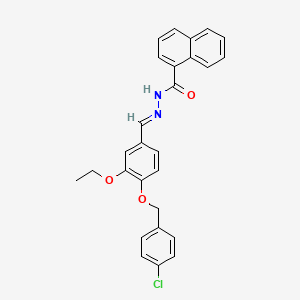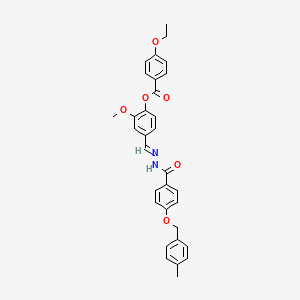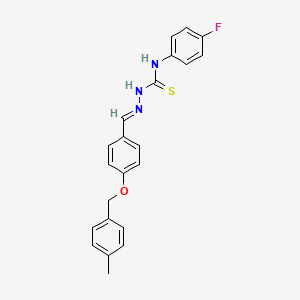
N'-(2-methylbenzylidene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields of scientific research. This compound is characterized by the presence of a thiophene ring and a benzylidene group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-thiophenecarbohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzylidene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Studied for its potential anticancer properties and as a corrosion inhibitor.
Industry: Used in the development of dyes and as a fluorescent probe for detecting metal ions
作用機序
The exact mechanism of action of N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is not fully understood. it is believed to exert its biological effects by interacting with cellular targets and pathways. For instance, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways. In cancer cells, it may induce apoptosis by activating caspase enzymes.
類似化合物との比較
Similar Compounds
N-(2-methylbenzylidene)-phenylglycine amide: Similar in structure but with a phenylglycine amide group.
N-2-methylbenzylidene-4-antipyrineamine: Contains an antipyrineamine group and is used as a corrosion inhibitor
Uniqueness
N’-(2-methylbenzylidene)-2-thiophenecarbohydrazide is unique due to its combination of a thiophene ring and a benzylidene group, which imparts distinct chemical and biological properties
特性
分子式 |
C13H12N2OS |
|---|---|
分子量 |
244.31 g/mol |
IUPAC名 |
N-[(E)-(2-methylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2OS/c1-10-5-2-3-6-11(10)9-14-15-13(16)12-7-4-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+ |
InChIキー |
SNDQIQUTJAPHAV-NTEUORMPSA-N |
異性体SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CS2 |
正規SMILES |
CC1=CC=CC=C1C=NNC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzamide](/img/structure/B12028092.png)
![N-(2-Ethoxyphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028106.png)

![6-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12028120.png)
![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12028133.png)
![5-bromo-2-hydroxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12028156.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12028161.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028164.png)
![N'-[(1E)-1-phenylethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12028166.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)

